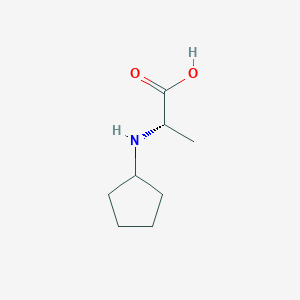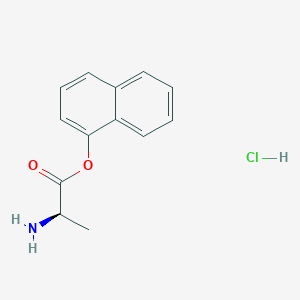
CBT-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CBT is a MDR modulator, is also a naturally-occurring, orally bioavailable bisbenzylisoquinoline plant alkaloid with potential chemosensitization activity. MDR modulator CBT-1 binds to and inhibits the MDR efflux pump P-glycoprotein (P-gp), which may inhibit the efflux of various chemotherapeutic agents from tumor cells and reverse P-gp-mediated tumor cell MDR. P-gp is a transmembrane ATP-binding cassette (ABC) transporter and is overexpressed by some multidrug resistant tumors.
Aplicaciones Científicas De Investigación
Applications in Mood Disorders : CBT has been a front-line treatment for mood disorders, such as depression, for over 30 years. It's effective in regulating affect and reducing symptoms in patients with depression. Recent neuroimaging studies show brain changes associated with effective CBT, providing insights into the brain-mind relationship and informing clinical choices (Zaretsky, Segal, & Fefergrad, 2007).
Effectiveness for Treatment-Resistant Schizophrenia : CBT has been found useful in reducing symptoms and distress in patients with treatment-resistant schizophrenia, even when conducted by novice therapists under supervision (Ng, Hui, & Pau, 2008).
Wide-Ranging Efficacy : A comprehensive review of meta-analyses demonstrated strong support for the efficacy of CBT across various disorders, including anxiety, somatoform disorders, bulimia, and stress, suggesting its versatility as a therapeutic approach (Hofmann et al., 2012).
Genetic Factors in CBT Response : Studies indicate that genetic factors, like the serotonin transporter gene promoter region (5HTTLPR), can influence the response to CBT, particularly in children with anxiety disorders (Eley et al., 2011).
CBT for Generalized Anxiety Disorder : CBT has been shown to be effective in treating Generalized Anxiety Disorder (GAD), with improvements in worry and efficacy comparable to pharmaceutical treatments (Borza, 2017).
Global Research on Schizophrenia : Bibliometric analysis shows a growing interest and high-quality research in CBT for schizophrenia, with key topics including randomized controlled trials, meta-analysis, and quality of life improvements (Fei et al., 2021).
Effectiveness for Severe Mental Disorders : Efforts to adapt CBT for more severe mental disorders, including schizophrenia and chronic mood disorders, show promising results, especially when combined with pharmacotherapy (Thase, Kingdon, & Turkington, 2014).
CBT with Youth : CBT is extensively researched for children and adolescents, showing strong support for treating internalizing disorders like anxiety and depression, and moderate support for externalizing disorders such as ADHD and conduct disorder (Southam-Gerow & Kendall, 2000).
CBT for Social Anxiety Disorder : Studies confirm the efficacy of CBT in treating social anxiety disorder, with a focus on both short-term and long-term outcomes, and potential combinations with pharmacologic approaches (Heimberg, 2002).
Experimental Psychopathology Contributions : Experimental psychopathology research has advanced CBT, particularly in identifying key mechanisms and integrating diverse approaches for more effective interventions (Ouimet, Dixon-Luinenburg, & Rooyakkers, 2020).
Propiedades
Nombre IUPAC |
NONE |
|---|---|
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>5 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
CBT1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




